REACTION_CXSMILES
|
[C:1]([C:3]1[CH:12]=[C:11]([CH2:13][CH:14]=C)[CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6])#[N:2].N1C=CC=CC=1.[O:22]=[O+][O-].S(C)C>C(Cl)Cl.CO>[C:1]([C:3]1[CH:12]=[C:11]([CH2:13][CH:14]=[O:22])[CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6])#[N:2] |f:4.5|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C(=O)OC)C=CC(=C1)CC=C
|
Name
|
CH2Cl2 MeOH
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
O3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
S(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
N2 was then bubbled through
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
to warm
|
Type
|
WASH
|
Details
|
The mixture was washed with 1 N HCl and aqueous NaHCO3
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C(=O)OC)C=CC(=C1)CC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |